molecular formula C16H13N3O4S B14385365 6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid CAS No. 88439-61-6

6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid

Cat. No.: B14385365
CAS No.: 88439-61-6
M. Wt: 343.4 g/mol
InChI Key: RKYPMUAWAXIMTG-UHFFFAOYSA-N
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Description

6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid is a complex organic compound with a unique structure that includes an amino group, a sulfonic acid group, and a phenylhydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid typically involves multiple steps, starting with the preparation of the naphthalene core, followed by the introduction of the amino and sulfonic acid groups, and finally the addition of the phenylhydrazinylidene moiety. Common reagents used in these reactions include hydrazine derivatives, sulfonating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the phenylhydrazinylidene moiety.

    Substitution: Substitution reactions can occur at the amino or sulfonic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonic acid
  • 2-oxo-3-(phenylhydrazinylidene)butanoic acid

Uniqueness

Compared to similar compounds, 6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid is unique due to its specific structural features, such as the presence of both an amino group and a sulfonic acid group on the naphthalene core

Properties

CAS No.

88439-61-6

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

6-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C16H13N3O4S/c17-11-7-6-10-8-14(24(21,22)23)15(16(20)13(10)9-11)19-18-12-4-2-1-3-5-12/h1-9,20H,17H2,(H,21,22,23)

InChI Key

RKYPMUAWAXIMTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=CC(=CC3=C2O)N)S(=O)(=O)O

Origin of Product

United States

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